molecular formula C9H8N4O2 B13426119 4-[(2-Cyanohydrazinyl)methylideneamino]benzoic acid

4-[(2-Cyanohydrazinyl)methylideneamino]benzoic acid

Cat. No.: B13426119
M. Wt: 204.19 g/mol
InChI Key: HBNPWFULCXYJTA-UHFFFAOYSA-N
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Description

4-[(2-Cyanohydrazinyl)methylideneamino]benzoic acid is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the general formula RHC=N-R1, where R and R1 can be alkyl, aryl, or heterocyclic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

4-[(2-Cyanohydrazinyl)methylideneamino]benzoic acid can be synthesized through the condensation reaction between a primary amine and a carbonyl compound. In this case, the primary amine is 2-cyanohydrazine, and the carbonyl compound is 4-formylbenzoic acid. The reaction typically occurs in an ethanol solvent with an acid catalyst such as hydrochloric acid or lemon juice .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis, which offers advantages such as higher yields, shorter reaction times, and reduced environmental impact. This method involves the use of solvent-free conditions and microwave irradiation to facilitate the condensation reaction .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Cyanohydrazinyl)methylideneamino]benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2-Cyanohydrazinyl)methylideneamino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-Cyanohydrazinyl)methylideneamino]benzoic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This mechanism is particularly relevant in its antimicrobial action, where it disrupts the function of essential microbial enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Cyanohydrazinyl)methylideneamino]benzoic acid is unique due to the presence of the cyanohydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

4-[(2-cyanohydrazinyl)methylideneamino]benzoic acid

InChI

InChI=1S/C9H8N4O2/c10-5-12-13-6-11-8-3-1-7(2-4-8)9(14)15/h1-4,6,12H,(H,11,13)(H,14,15)

InChI Key

HBNPWFULCXYJTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N=CNNC#N

Origin of Product

United States

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